molecular formula C18H18N4O4S2 B2585546 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 897478-77-2

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone

Cat. No.: B2585546
CAS No.: 897478-77-2
M. Wt: 418.49
InChI Key: CROICUMETJFZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone features a piperazine core linked to two distinct moieties: a 4-ethoxy-substituted benzo[d]thiazole and a 5-nitrothiophene-2-yl group via a methanone bridge.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-2-26-12-4-3-5-13-16(12)19-18(28-13)21-10-8-20(9-11-21)17(23)14-6-7-15(27-14)22(24)25/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROICUMETJFZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the ethoxybenzo[d]thiazole intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. This intermediate is subsequently coupled with a nitrothiophene derivative using a suitable coupling agent, such as a carbodiimide, to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used, along with catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Methanone Cores

Compounds sharing the piperazine-methanone scaffold but differing in substituents were analyzed (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents on Benzo[d]thiazole Methanone-Linked Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone 4-Ethoxy 5-Nitrothiophen-2-yl ~434.47* Not reported Not reported
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (13) 6-Ethoxy Isoxazol-5-yl ~427.49 Not reported Not reported
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) N/A (imidazo-thiazole core) Tosyl-piperazine 483.00 250–252 84
N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) N/A (acetamide linker) 4-Methoxyphenyl-piperazine 422.54 289–290 75
1-(Benzo[d]thiazol-2-yl)-4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13) N/A (butanone linker) 4-Chlorophenyl-piperazine ~405.91 Not reported Not reported

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The ethoxy group in the target compound may enhance lipophilicity compared to methoxy or chloro substituents, as seen in compounds like 9eb (tosyl) and 13 (4-methoxyphenyl) .

Physicochemical Properties

  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy or acetamide-containing analogs (e.g., 13 in ) .
  • Thermal Stability : High melting points (>250°C) in sulfonyl-piperazine derivatives () suggest strong crystalline packing, whereas the target compound’s melting point remains uncharacterized .

Biological Activity

The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone , with the CAS number 897478-77-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4S2C_{18}H_{18}N_{4}O_{4}S_{2} with a molecular weight of 418.5 g/mol. The structure includes a piperazine ring, a benzothiazole moiety, and a nitrothiophen group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄S₂
Molecular Weight418.5 g/mol
CAS Number897478-77-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reaction : Combining 4-ethoxybenzothiazole with piperazine.
  • Nucleophilic Substitution : Introducing the nitrophenyl group under controlled conditions using solvents like dichloromethane or ethanol, often facilitated by catalysts such as triethylamine.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains and fungi. Studies suggest that the incorporation of nitro groups enhances antibacterial properties, potentially making this compound effective against resistant strains.

Anticancer Activity

Several derivatives of benzothiazoles have been evaluated for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cell growth.

Case Studies

  • Antiproliferative Effects : A study conducted on related compounds showed that modifications in the piperazine and benzothiazole moieties significantly affected their antiproliferative activity against cancer cell lines. The compound exhibited moderate inhibitory effects, suggesting potential as a lead compound for further development.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that similar compounds could modulate signaling pathways associated with cell survival and proliferation, including the Raf-MEK-ERK pathway.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine intermediates. A common approach includes refluxing 4-ethoxybenzo[d]thiazol-2-amine with a piperazine derivative in acetic acid buffered with sodium acetate, followed by coupling with 5-nitrothiophene-2-carbonyl chloride. Critical parameters include reaction time (6–9 hours under reflux) and purification via recrystallization (e.g., using dioxane) to achieve high yields . TLC monitoring is essential to confirm reaction completion.

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Structural elucidation relies on spectral techniques:

  • 1H/13C NMR : To identify proton environments (e.g., ethoxy groups at δ 1.3–1.5 ppm for CH3 and δ 4.1–4.3 ppm for OCH2) and aromatic systems in benzothiazole/thiophene moieties.
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+) and elemental composition (C, H, N, S).
  • IR Spectroscopy : Confirms functional groups like C=O (1720–1680 cm⁻¹) and NO2 (1520–1350 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the nitrothiophene group. Use desiccants to avoid moisture absorption, which can degrade the piperazine ring. Stability assessments via HPLC at intervals (0, 3, 6 months) are advised .

Advanced Research Questions

Q. How can regioselectivity challenges in coupling nitrothiophene with piperazine intermediates be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable sites for nucleophilic attack on the nitrothiophene ring. Experimentally, using bulky bases (e.g., DIPEA) or directing groups (e.g., nitro in the 5-position of thiophene) enhances selectivity . Kinetic studies (monitored by LC-MS) help optimize reaction conditions .

Q. What strategies resolve contradictory bioactivity data between in vitro and computational docking studies?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Re-evaluate docking parameters (e.g., Glide SP vs. XP scoring in Schrödinger) and validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability. Cross-check in vitro assays (e.g., enzyme inhibition IC50 vs. cell-based viability) under standardized conditions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Piperazine Modifications : Replace the ethoxy group with methoxy or trifluoromethyl to alter lipophilicity (logP) and bioavailability.
  • Nitrothiophene Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CN) at the 4-position to stabilize the carbonyl group.
  • Biological Testing : Use parallel synthesis to generate analogs and screen against target enzymes (e.g., kinase assays) .

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Methodological Answer : Employ LC-QTOF-MS to identify degradation pathways (e.g., nitro reduction to amine or piperazine ring oxidation). Forced degradation studies (40°C/75% RH for 4 weeks) coupled with mass fragmentation patterns reveal major impurities. Quantify using validated HPLC methods (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How do solvent effects influence reaction kinetics in multi-step syntheses?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while protic solvents (EtOH, AcOH) accelerate acid-catalyzed steps. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and optimize solvent mixtures via DoE (Design of Experiments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.